molecular formula C19H22N4O3S2 B11013950 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11013950
M. Wt: 418.5 g/mol
InChI Key: AZEUXILFTDYKAG-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a thiazole ring, and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiadiazole Ring: This step typically involves the reaction of a hydrazine derivative with a carbon disulfide source under basic conditions to form the thiadiazole ring.

    Formation of the Thiazole Ring: The thiazole ring is usually synthesized by reacting a thioamide with an α-haloketone.

    Coupling of the Rings: The thiadiazole and thiazole rings are then coupled together using a suitable coupling agent, such as a carbodiimide.

    Introduction of the Dimethoxyphenyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where nucleophiles such as amines or thiols can replace the methoxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: Its unique structure makes it a candidate for use in organic semiconductors and other electronic materials.

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules, providing insights into protein function and drug design.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide include:

The uniqueness of this compound lies in its combination of the thiadiazole and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H22N4O3S2/c1-10(2)8-15-22-23-19(27-15)21-17(24)16-11(3)20-18(28-16)12-6-7-13(25-4)14(9-12)26-5/h6-7,9-10H,8H2,1-5H3,(H,21,23,24)

InChI Key

AZEUXILFTDYKAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=NN=C(S3)CC(C)C

Origin of Product

United States

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